2-(BENZOYLAMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(BENZOYLAMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzoylamino group, a tert-butyl group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The synthesis begins with the construction of the benzothiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with an appropriate electrophile under acidic conditions.
Introduction of the Benzoylamino Group: The benzoylamino group is introduced via an amide coupling reaction. This involves the reaction of the benzothiophene intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Addition of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction. This can be achieved by reacting the intermediate with tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.
Final Cyclization and Purification: The final step involves cyclization to form the tetrahydrobenzothiophene core, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoylamino group or the benzothiophene core.
Substitution: The compound can undergo substitution reactions, particularly at the benzoylamino group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
2-(BENZOYLAMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzoylamino)-5-hetaryl-1,3,4-oxadiazoles: These compounds share the benzoylamino group and exhibit similar biological activities, including antioxidant properties.
2-[2-Benzoylamino)benzoylamino]benzoic acid: This compound has been identified as a potent antiadenoviral agent.
Uniqueness
2-(BENZOYLAMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N2O2S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-benzamido-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O2S/c1-20(2,3)13-9-10-14-15(11-13)25-19(16(14)17(21)23)22-18(24)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,21,23)(H,22,24) |
InChI Key |
BHYDISPETGTXIS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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